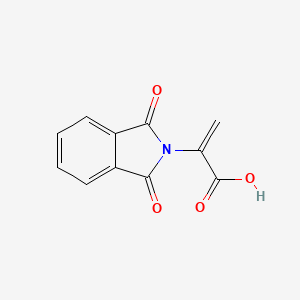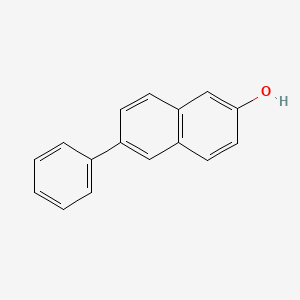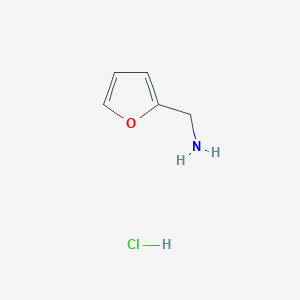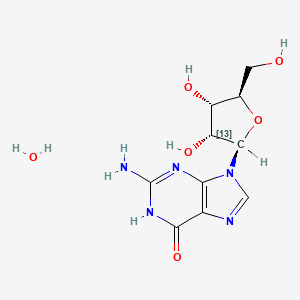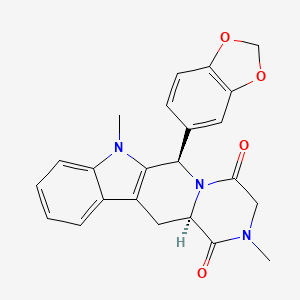
Tadalafil Impurity 19
Vue d'ensemble
Description
Tadalafil Impurity 19 is a chemical compound that is often encountered as a byproduct during the synthesis of Tadalafil, a well-known medication used to treat erectile dysfunction. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. This compound is identified and characterized to ensure the purity and quality of the final pharmaceutical product.
Applications De Recherche Scientifique
Tadalafil Impurity 19 has several scientific research applications:
Chemistry: It is used to study the impurity profile of Tadalafil and to develop methods for its identification and quantification.
Biology: It is used in studies to understand the biological effects of impurities in pharmaceutical compounds.
Medicine: It is used to ensure the safety and efficacy of Tadalafil by identifying and characterizing impurities.
Industry: It is used in quality control processes to ensure the purity of Tadalafil in pharmaceutical production.
Mécanisme D'action
Target of Action
Tadalafil, the parent compound of Tadalafil Impurity 19, is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type-5 (PDE-5) . The primary targets of Tadalafil are PDE-5 receptors, which are predominantly found in the vascular smooth muscle of the corpus cavernosum and the pulmonary vasculature .
Mode of Action
Tadalafil’s interaction with its targets leads to the inhibition of PDE-5, an enzyme that breaks down cGMP . This inhibition results in increased levels of cGMP, leading to smooth muscle relaxation . In the context of erectile dysfunction, this relaxation allows the corpus cavernosum to fill with blood, producing an erection .
Biochemical Pathways
The primary biochemical pathway affected by Tadalafil is the nitric oxide (NO)-cGMP pathway . Upon sexual stimulation, NO is released, which increases the level of cGMP. The cGMP then induces smooth muscle relaxation, allowing for vasodilation and increased blood flow . By inhibiting PDE-5, Tadalafil prolongs the effects of cGMP, thereby enhancing and extending the vasodilatory effects .
Pharmacokinetics
Tadalafil exhibits linear pharmacokinetics over a range of doses, and steady-state plasma concentrations are achieved within 5 days of once-daily dosing . It is predominantly metabolized by CYP3A2 to a catechol metabolite . The mean half-life of elimination of Tadalafil is 15-17.5 hours in healthy adults .
Result of Action
The molecular and cellular effects of Tadalafil’s action primarily involve the relaxation of vascular smooth muscle. In the context of erectile dysfunction, this results in enhanced erectile function . In the treatment of pulmonary arterial hypertension, smooth muscle relaxation in the pulmonary vasculature helps to produce vasodilation, which reduces blood pressure in the pulmonary arteries .
Action Environment
The action, efficacy, and stability of Tadalafil can be influenced by various environmental factors. For instance, Tadalafil’s activity is unaffected by meals , making it more flexible for administration compared to some other PDE-5 inhibitors. As tadalafil is predominantly metabolized by cyp3a2 , drugs that inhibit or induce CYP3A2 could potentially affect the pharmacokinetics of Tadalafil.
Analyse Biochimique
Biochemical Properties
Tadalafil Impurity 19, like Tadalafil, may interact with enzymes, proteins, and other biomolecules involved in the PDE-5 pathway . The nature of these interactions could be similar to those of Tadalafil, which is known to inhibit PDE-5, leading to an increase in cGMP levels .
Cellular Effects
Given its structural similarity to Tadalafil, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level similarly to Tadalafil, which includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on Tadalafil have shown that it has anti-tumor properties .
Metabolic Pathways
Tadalafil is predominantly metabolized by CYP3A2 to a catechol metabolite , and this compound might be involved in similar pathways.
Méthodes De Préparation
The synthesis of Tadalafil Impurity 19 involves specific chemical reactions and conditions. One common method includes the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF) as a solvent . This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired impurity is formed. Industrial production methods may involve similar synthetic routes but are scaled up to meet production demands while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Tadalafil Impurity 19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Tadalafil Impurity 19 can be compared with other impurities found in Tadalafil, such as:
- Tadalafil Impurity 1
- Tadalafil Impurity 11
- Tadalafil Impurity 12
- Tadalafil Impurity 16 Each of these impurities has unique chemical structures and properties, which can affect the overall impurity profile of Tadalafil. This compound is unique in its specific formation pathway and chemical characteristics.
Propriétés
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6,17-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-24-11-20(27)26-17(23(24)28)10-15-14-5-3-4-6-16(14)25(2)22(15)21(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,21H,10-12H2,1-2H3/t17-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKZCLEGWYPLH-DYESRHJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)N(C6=CC=CC=C36)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105172 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477970-21-1 | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477970-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2,7-dimethylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


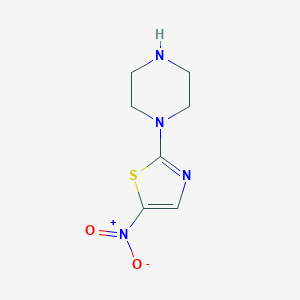
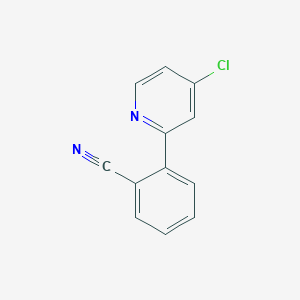

![4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-(methylamino)ethyl)benzenesulfonamide](/img/structure/B3328463.png)


![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)
